molecular formula C22H28N6O3 B6430616 5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one CAS No. 2200469-61-8

5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6430616
CAS No.: 2200469-61-8
M. Wt: 424.5 g/mol
InChI Key: OAAQBCMIUUDPLM-UHFFFAOYSA-N
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Description

5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.22228878 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-22(2,3)17-6-7-18-23-24-20(28(18)25-17)14-8-10-27(11-9-14)21(30)15-13-26(4)19(29)12-16(15)31-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAQBCMIUUDPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a novel synthetic molecule that combines multiple pharmacophoric elements. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • A triazolo[4,3-b]pyridazine moiety which is known for its diverse pharmacological activities.
  • A piperidine ring that contributes to its binding interactions.
  • A dihydropyridinone structure that may enhance its bioactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have shown the following mechanisms:

  • Inhibition of Protein Kinases : Compounds with a triazole scaffold are known to inhibit c-Met protein kinase, which plays a crucial role in cellular growth and survival pathways .
  • Calcium Sensitization : The compound may sensitize cardiac contractile proteins to calcium ions, enhancing cardiac contractility .
  • Antioxidant Properties : The presence of methoxy and carbonyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress .

Anticancer Activity

Several studies have reported the anticancer properties of related compounds. For instance:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines such as HCT116 (colon carcinoma) and MCF-7 (breast cancer), with IC50 values reported in the micromolar range .
CompoundCancer Cell LineIC50 Value (µM)
5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}...)HCT1166.2
5-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}...)MCF-727.3

Antimicrobial Activity

The compound has shown promising antimicrobial effects against pathogenic bacteria. Related triazole compounds have been evaluated for their antibacterial properties with effectiveness comparable to standard antibiotics like chloramphenicol .

Analgesic and Anti-inflammatory Effects

Similar structures have been documented to exhibit analgesic and anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways .

Case Studies

  • Cardiovascular Studies : In a study evaluating the effects on cardiac function, derivatives of the triazolo-pyridazine core were shown to improve cardiac contractility in isolated heart models by enhancing calcium sensitivity .
  • Cancer Research : A recent investigation into the anticancer effects of compounds with similar scaffolds revealed that they could induce apoptosis in cancer cells through mitochondrial pathways .

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